Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a hexa-2,4-dienoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate typically involves the esterification of 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate can be compared with similar compounds such as:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
2-(2-Phenylethyl)chromones: Isolated from natural sources and exhibit significant antimicrobial activities.
Indole derivatives: Display various biological potentials and are used in drug development.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
214341-93-2 |
---|---|
Molecular Formula |
C16H20O4 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate |
InChI |
InChI=1S/C16H20O4/c1-3-20-16(17)7-5-4-6-12-19-13-14-8-10-15(18-2)11-9-14/h4-11H,3,12-13H2,1-2H3 |
InChI Key |
PBPOCWXJMGJVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC=CCOCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.